molecular formula C9H9ClN2O4 B13766303 Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester CAS No. 60480-06-0

Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester

Cat. No.: B13766303
CAS No.: 60480-06-0
M. Wt: 244.63 g/mol
InChI Key: COEVUZLBFRTZAQ-UHFFFAOYSA-N
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Description

Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester is a chemical compound with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol . This compound is known for its unique structure, which includes a carbamic acid moiety, a nitrophenyl group, and a 2-chloroethyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester typically involves the reaction of 4-nitrophenol with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: The corresponding amino derivative.

    Hydrolysis Reactions: Carbamic acid and the corresponding alcohol.

Scientific Research Applications

Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other compounds.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by forming covalent bonds with active sites, thereby blocking the enzyme’s activity. The 2-chloroethyl group is particularly reactive and can form stable adducts with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-nitrophenyl)-, methyl ester
  • Carbamic acid, (4-nitrophenyl)-, ethyl ester
  • Carbamic acid, (4-nitrophenyl)-, propyl ester

Uniqueness

Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity compared to other esters. This reactivity makes it particularly useful in applications requiring covalent modification of biomolecules .

Properties

60480-06-0

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

2-chloroethyl N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C9H9ClN2O4/c10-5-6-16-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13)

InChI Key

COEVUZLBFRTZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCCl)[N+](=O)[O-]

Origin of Product

United States

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